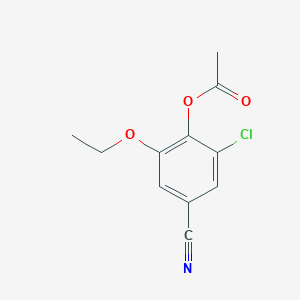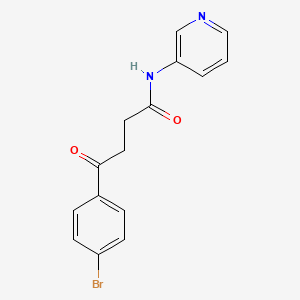
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide, also known as DCTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCTD belongs to the class of thiosemicarbazones, which are known for their diverse biological activities such as antiviral, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide can prevent cancer cell proliferation and viral replication. Additionally, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. In cancer research, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In viral infections, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to reduce viral load and prevent the development of drug-resistant strains. In neurodegenerative disorders, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is its low toxicity profile, which makes it a promising candidate for drug development. Additionally, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has shown broad-spectrum activity against various diseases, which makes it a versatile compound for scientific research. However, one of the limitations of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide research. One area of interest is the development of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide involves the reaction between cyclohexyl isothiocyanate and 2,3-dimethylphenyl hydrazine in the presence of a base. The resulting product is then treated with thiosemicarbazide to obtain N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and neurodegenerative disorders. In cancer research, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has shown promising results as an anticancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. In viral infections, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit the replication of HIV and hepatitis B virus. In neurodegenerative disorders, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been studied for its neuroprotective effects.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[(2,3-dimethylphenyl)carbamothioylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4S2/c1-11-7-6-10-14(12(11)2)18-16(22)20-19-15(21)17-13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3,(H2,17,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXURYLWWMYMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC(=S)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)



![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)



![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)